Cas no 1611-38-7 (4-(4-Fluorophenyl)-3-buten-2-one)

1611-38-7 structure
Nome del prodotto:4-(4-Fluorophenyl)-3-buten-2-one
4-(4-Fluorophenyl)-3-buten-2-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(4-Fluorophenyl)but-1-en-3-one
- 3-Buten-2-one,4-(4-fluorophenyl)-
- 4-(4-Fluorophenyl)-3-buten-2-one
- 4-fluorobenzylideneacetone
- 1-(4-Fluorophenyl)but-1-en-3-one 97%
- MFCD00205144
- AKOS005069663
- 1D-016
- 1611-38-7
- 3-Buten-2-one, 4-(4-fluorophenyl)-
- A810231
- SCHEMBL1404995
- DTXSID90876251
- (E)-4-(4-fluorophenyl)but-3-en-2-one
- J-501971
- IXOKEPVAYTWJGM-NSCUHMNNSA-N
- Z1201619760
- CHEMBL72445
- 1-(4-fluorophenyl)but-1-en-3-one, AldrichCPR
- (3E)-4-(4-fluorophenyl)but-3-en-2-one
- 4-(4-fluorophenyl)but-3-en-2-one
-
- Inchi: InChI=1S/C10H9FO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3/b3-2+
- Chiave InChI: IXOKEPVAYTWJGM-NSCUHMNNSA-N
- Sorrisi: FC1C=CC(/C=C/C(=O)C)=CC=1
Proprietà calcolate
- Massa esatta: 164.06400
- Massa monoisotopica: 164.064
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 178
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 17.1A^2
Proprietà sperimentali
- Densità: 1.107
- Punto di ebollizione: 110-112°C 1mm
- Punto di infiammabilità: 104.4°C
- Indice di rifrazione: 1.544
- PSA: 17.07000
- LogP: 2.42790
4-(4-Fluorophenyl)-3-buten-2-one Informazioni sulla sicurezza
- Dichiarazione di pericolo: Irritant
- Codice categoria di pericolo: 36/37/38-22
- Istruzioni di sicurezza: S26
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
- Frasi di rischio:R36/37/38
4-(4-Fluorophenyl)-3-buten-2-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | B435233-100mg |
4-(4-Fluorophenyl)-3-buten-2-one |
1611-38-7 | 100mg |
$ 65.00 | 2022-04-02 | ||
Alichem | A019112108-5g |
4-(4-Fluorophenyl)but-3-en-2-one |
1611-38-7 | 95% | 5g |
400.00 USD | 2021-06-17 | |
A2B Chem LLC | AA82954-5mg |
3-Buten-2-one, 4-(4-fluorophenyl)- |
1611-38-7 | >95% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AA82954-500mg |
3-Buten-2-one, 4-(4-fluorophenyl)- |
1611-38-7 | >95% | 500mg |
$269.00 | 2024-04-20 | |
A2B Chem LLC | AA82954-1g |
3-Buten-2-one, 4-(4-fluorophenyl)- |
1611-38-7 | >95% | 1g |
$343.00 | 2024-04-20 | |
Apollo Scientific | PC4150-1g |
1-(4-Fluorophenyl)but-1-en-3-one |
1611-38-7 | 97% | 1g |
£150.00 | 2025-02-21 | |
TRC | B435233-50mg |
4-(4-Fluorophenyl)-3-buten-2-one |
1611-38-7 | 50mg |
$ 50.00 | 2022-04-02 | ||
Fluorochem | 006330-1g |
1-(4-Fluorophenyl)but-1-en-3-one |
1611-38-7 | 97% | 1g |
£117.00 | 2022-02-28 | |
TRC | B435233-500mg |
4-(4-Fluorophenyl)-3-buten-2-one |
1611-38-7 | 500mg |
$ 185.00 | 2022-04-02 | ||
Ambeed | A349814-25g |
4-(4-Fluorophenyl)but-3-en-2-one |
1611-38-7 | 95+% | 25g |
$943.0 | 2024-04-23 |
4-(4-Fluorophenyl)-3-buten-2-one Letteratura correlata
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
1611-38-7 (4-(4-Fluorophenyl)-3-buten-2-one) Prodotti correlati
- 1468503-85-6(1-(2-methoxyethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid)
- 2138270-10-5(6-Chloro-2-cyclobutyl-3-hydrazinylquinoline)
- 444185-15-3((2E)-N-{2-tert-butyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide)
- 453566-00-2(3-bromo-5-(methylsulfanyl)benzoic acid)
- 2679836-75-8(benzyl N-[(1R)-1-(6-hydroxypyridin-3-yl)ethyl]carbamate)
- 1353997-73-5(1-[(R)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone)
- 2229219-38-7(3-(3-ethylthiophen-2-yl)oxolane-2,5-dione)
- 2229555-67-1(({6-methylimidazo2,1-b1,3thiazol-5-yl}methyl)hydrazine)
- 74853-08-0(4-4-(4-Aminophenyl)-1-piperazinylphendiamineol)
- 2171994-25-3(4-amino-1-propyl-5-(1H-pyrrol-3-yl)pyrrolidin-2-one)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1611-38-7)4-(4-Fluorophenyl)-3-buten-2-one

Purezza:99%
Quantità:25g
Prezzo ($):849.0